molecular formula C13H28Cl2N2 B1392387 1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride CAS No. 1220018-06-3

1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride

Cat. No.: B1392387
CAS No.: 1220018-06-3
M. Wt: 283.3 g/mol
InChI Key: ZKRGDNHUFXLTBP-UHFFFAOYSA-N
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Description

1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 . It has an average mass of 283.281 Da and a monoisotopic mass of 282.162964 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 28 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .

Scientific Research Applications

Enantioselective Functionalization

Saturated aza-heterocycles, including azepanes, are central in bioactive compounds and therapeutic agents, often serving as chiral auxiliaries in asymmetric synthesis. A study by Jain et al. (2016) reports a palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes, demonstrating their utility in drug discovery.

Antidepressant and Tranquilizer Synthesis

Azepane derivatives have been synthesized for potential use as antidepressants and tranquilizers. Vejdělek and Protiva (1990) synthesized bases transformed to dihydrochlorides, including azepane derivatives, highlighting their relevance in psychiatric drug development (Vejdělek & Protiva, 1990).

Glycosidase and Glucosylceramide Transferase Inhibition

A study by Li et al. (2008) found that certain azepane derivatives exhibit strong inhibition of glycosidases and glucosylceramide transferase, suggesting their potential in treating disorders like Gaucher’s disease (Li et al., 2008).

Azepane in α-Adrenoceptor Studies

BMY 7378, an azepane derivative, has been identified as a selective antagonist for alpha 1D-adrenoceptors, indicating its relevance in cardiovascular and nervous system research (Goetz et al., 1995).

Intramolecular Cyclization for Isoxazole Synthesis

Würdemann and Christoffers (2014) studied the intramolecular 1,3-dipolar cycloadditions of nitrones or nitrile oxides involving azepanes, aiding in the synthesis of compounds with annulated isoxazole rings (Würdemann & Christoffers, 2014).

Ruthenium-Catalyzed α-Arylation

Research by Peschiulli et al. (2013) demonstrates the ruthenium-catalyzed α-arylation of saturated cyclic amines, including azepanes. This method is significant for direct functionalization in synthetic chemistry (Peschiulli et al., 2013).

Synthesis of Cyclic Amino Acids and Alkaloids

Kano et al. (2010) reported an asymmetric synthesis of cyclic amino acids with azepane core structures, relevant in the synthesis of natural alkaloids and NMDA antagonists (Kano et al., 2010).

Safety and Hazards

The safety data sheet for 1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride indicates that it should only be used for research and development under direct supervision .

Properties

IUPAC Name

1-(2-piperidin-3-ylethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-4-10-15(9-3-1)11-7-13-6-5-8-14-12-13;;/h13-14H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRGDNHUFXLTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride
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1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride
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1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride
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1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride
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1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride

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